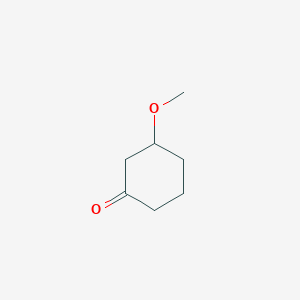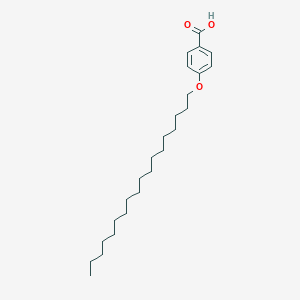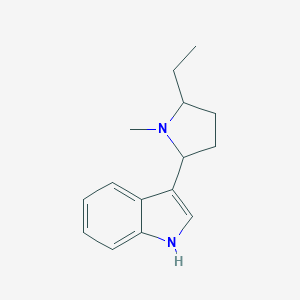
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid, anandamide, which is involved in pain regulation, mood, and appetite. URB597 has gained attention in the scientific community due to its potential therapeutic applications in the treatment of anxiety, depression, and pain.
Mécanisme D'action
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole works by inhibiting FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole increases the levels of anandamide in the brain, which can lead to analgesic and anxiolytic effects. Anandamide is also involved in the regulation of appetite and mood.
Effets Biochimiques Et Physiologiques
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has been shown to increase anandamide levels in the brain, resulting in analgesic and anxiolytic effects. Anandamide is also involved in the regulation of appetite and mood. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its selectivity for FAAH. This allows for the specific inhibition of FAAH without affecting other enzymes or receptors. However, one limitation of using 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole is its short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole. One area of interest is its potential use in the treatment of anxiety and depression. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the long-term effects of 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole and its potential for abuse.
Méthodes De Synthèse
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole can be synthesized using a multistep process starting with commercially available starting materials. The synthesis involves the formation of a pyrrolidine ring followed by the introduction of an indole ring and the addition of an ethyl group. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole can increase anandamide levels in the brain, resulting in analgesic and anxiolytic effects. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
19369-07-4 |
|---|---|
Nom du produit |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-3-11-8-9-15(17(11)2)13-10-16-14-7-5-4-6-12(13)14/h4-7,10-11,15-16H,3,8-9H2,1-2H3 |
Clé InChI |
SCSHLMQESUQPEU-UHFFFAOYSA-N |
SMILES |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
SMILES canonique |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
Synonymes |
3-(5-Ethyl-1-methyl-2-pyrrolidinyl)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



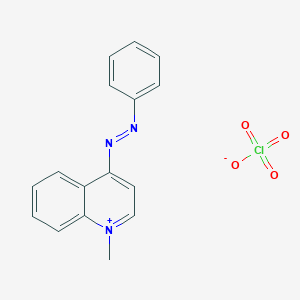
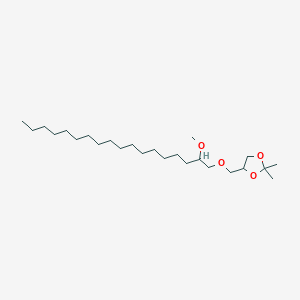
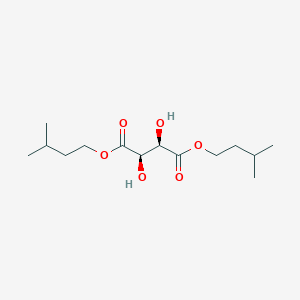
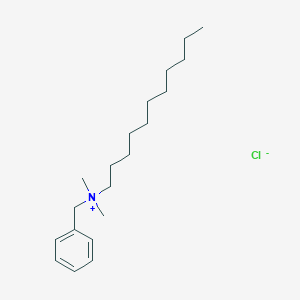
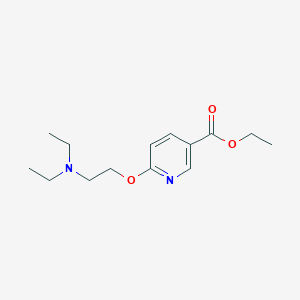
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)

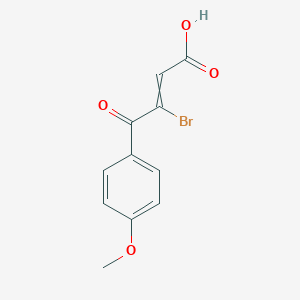
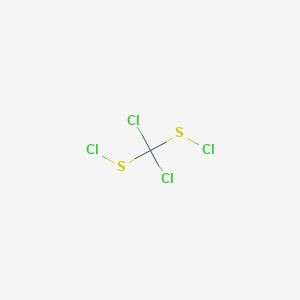
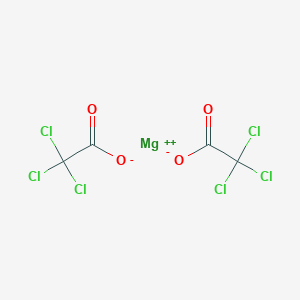
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
